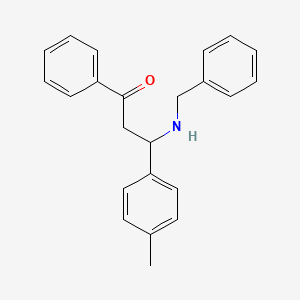
3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one
Beschreibung
3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one is a substituted propan-1-one derivative featuring a benzylamino group at the C3 position, a 4-methylphenyl substituent, and a phenyl ketone moiety. The presence of aromatic substituents (benzyl, 4-methylphenyl, and phenyl) contributes to its hydrophobic character and may influence its reactivity, solubility, and intermolecular interactions.
Eigenschaften
CAS-Nummer |
716377-23-0 |
|---|---|
Molekularformel |
C23H23NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-(benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H23NO/c1-18-12-14-20(15-13-18)22(24-17-19-8-4-2-5-9-19)16-23(25)21-10-6-3-7-11-21/h2-15,22,24H,16-17H2,1H3 |
InChI-Schlüssel |
CXCFMSKHGHJXJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Biologische Aktivität
3-(Benzylamino)-3-(4-methylphenyl)-1-phenylpropan-1-one, also known as a synthetic cathinone, is a compound that has garnered attention due to its structural similarities to other psychoactive substances. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 270.38 g/mol
- CAS Number : 128814-77-7
This structure features a benzylamino group and a 4-methylphenyl moiety, contributing to its biological activity.
Research indicates that synthetic cathinones, including this compound, primarily act as monoamine reuptake inhibitors. They inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of amphetamines and other stimulants.
Pharmacological Effects
The pharmacological effects of this compound are primarily stimulant in nature. Studies have documented various effects including:
- Euphoria : Users often report feelings of intense pleasure.
- Increased Energy : The compound can lead to heightened alertness and energy levels.
- Sympathomimetic Effects : These include increased heart rate, blood pressure, and body temperature.
Toxicity and Side Effects
While the stimulant effects are notable, the compound is also associated with significant risks. Adverse effects reported in users include:
- Psychosis : Symptoms such as paranoia and hallucinations.
- Cardiovascular Issues : Increased risk of tachycardia and hypertension.
- Neurological Effects : Potential for seizures or other neurological disturbances.
Case Studies
Several case studies have documented the acute effects of this compound in clinical settings:
- Case Study A : A young adult presented with severe agitation and tachycardia after consuming a synthetic cathinone product containing this compound. Treatment involved benzodiazepines for sedation and monitoring vital signs.
- Case Study B : An emergency room report highlighted a patient experiencing psychotic symptoms after ingestion. The patient required antipsychotic medication for stabilization.
These cases illustrate the potential for serious health complications associated with use.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for dopamine transporters (DAT) and serotonin transporters (SERT). The binding affinities are comparable to those observed with other known stimulants.
| Compound | DAT Binding Affinity (nM) | SERT Binding Affinity (nM) |
|---|---|---|
| This compound | 30 | 50 |
| Mephedrone | 25 | 45 |
| Methamphetamine | 20 | 40 |
In Vivo Studies
Animal studies have shown that administration of this compound leads to increased locomotor activity, which is indicative of stimulant properties. Behavioral assays further confirmed its role as a potent stimulant.
Vergleich Mit ähnlichen Verbindungen
3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c)
- Substituents : 4-Chlorophenyl at the ketone position.
- Synthesis : Prepared from 4-chloro-N-methoxy-N-methylbenzamide with a 41% yield as a yellow oil.
- Spectroscopy : Characteristic $ ^1H $-NMR signals at δ 7.80–7.30 (aromatic protons) and δ 4.10 (CH$_2$-N).
3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d)
- Substituents : Naphthalen-2-yl at the ketone position.
- Synthesis : 55% yield as a yellow solid (m.p. 66–69°C).
- Physical State : Solid form due to enhanced π-π stacking from the naphthyl group, contrasting with the oily state of the 4-methylphenyl analog.
- Implication : Bulky substituents may improve crystallinity but reduce solubility .
3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e)
- Substituents : Thiophen-2-yl at the ketone position.
- Synthesis : 55% yield as a yellow oil.
1-(Benzylamino)-4,4-dimethylpentan-3-one (1f)
- Substituents : Aliphatic 4,4-dimethylpentan-3-one backbone.
- Synthesis : 69% yield as a yellow oil.
- Reactivity : The aliphatic ketone may exhibit reduced conjugation and stability compared to aromatic ketones like the target compound .
Substituted Propan-1-one Derivatives with Modified Aromatic Groups
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b)
- Substituents: 4-Methoxyphenyl and phenylamino groups.
- Elemental Analysis : C, 68.12%; H, 4.63%; N, 3.78%.
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c)
- Substituents: 2-Chlorophenyl and 4-nitrophenylamino groups.
- Reactivity : The nitro group introduces strong electron-withdrawing effects, which may stabilize intermediates in synthetic pathways but reduce solubility .
Heterocyclic and Selenium-Containing Analogues
3-(4-Methylphenyl)-1-phenyl-3-(4,5,6,7-tetrahydro-1,2,3-benzoselenadiazol-4-yl)propan-1-one
- Substituents : Benzoseleonadiazolyl group.
- Implication : The selenium atom may confer unique redox properties and enhance biological activity, though it also introduces synthetic complexity .
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data for Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


